molecular formula C21H24N2OS2 B2650323 4-(benzylthio)-N-(3-cyano-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)butanamide CAS No. 923410-54-2

4-(benzylthio)-N-(3-cyano-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)butanamide

Cat. No. B2650323
M. Wt: 384.56
InChI Key: YHTWDXSSXIRTBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

This would involve a detailed examination of the methods used to synthesize the compound. It could include the starting materials, reaction conditions, catalysts used, and the yield of the product. The synthesis could be discussed step-by-step, with a focus on the mechanism of each reaction .


Molecular Structure Analysis

This would involve a discussion of the compound’s molecular structure, including its functional groups, stereochemistry, and any interesting structural features. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry might be used to determine the structure .


Chemical Reactions Analysis

This would involve a study of the reactions that the compound undergoes. It could include its reactivity with different reagents, the mechanism of its reactions, and the products formed .


Physical And Chemical Properties Analysis

This would involve a discussion of the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, stability, and reactivity .

Scientific Research Applications

    1-(3-Cyano-4,5,6,7-tetrahydrobenzo[b]-thiophen-2-yl)-3-dodecanoylthiourea

    • Application Summary: This compound is used as a building block in the synthesis of fused pyrimidine and thiazine systems .
    • Methods of Application: The reaction of lauroyl isothiocyanate and 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile was used to synthesize this compound .
    • Results or Outcomes: This compound could serve as the main building block in the synthesis of many target heterocyclic systems .

    Perfluoro (8-cyano-5-methyl-3,6-dioxaoct-1-ene) (CNVE)

    • Application Summary: This compound is used in radical terpolymerisations with vinylidene fluoride (VDF) and perfluoro (4-methyl-3,6-dioxaoct-7-ene) sulfonyl fluoride (PFSVE) .
    • Methods of Application: Changing the monomer feed compositions of these terpolymerisations enabled the synthesis of different statistical-type poly (VDF-ter-PFSVE-ter-CNVE) terpolymers containing sulfonyl fluoride and nitrile side groups .
    • Results or Outcomes: The hydrolysis of the sulfonyl fluoride groups into sulfonic acid functions was achieved quantitatively without affecting the content of VDF .

    (S)-2-Amino-3-cyano-4-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-4-carboxylic acid

    • Application Summary: This compound is used as a building block in the synthesis of various heterocyclic systems .
    • Methods of Application: The reaction of lauroyl isothiocyanate and 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile was used to synthesize this compound .
    • Results or Outcomes: This compound could serve as the main building block in the synthesis of many target heterocyclic systems .

    Activators of nuclear factor (erythroid-derived 2)-like 2 (NRF2) pathway

    • Application Summary: Novel NRF2 activators based on tetrahydrobenzo[b]thiophene scaffold were synthesised .
    • Methods of Application: The synthesis of these activators involved the reaction of various compounds with a tetrahydrobenzo[b]thiophene scaffold .
    • Results or Outcomes: These novel compounds were confirmed as activators of NQO1 and HO-1 expression, the two well-known targets of the NRF2 transcription factor .

Safety And Hazards

This would involve a discussion of the compound’s toxicity, safety precautions that need to be taken when handling it, and its environmental impact .

Future Directions

This would involve a discussion of potential future research directions, such as new synthetic methods, potential applications, and areas where further study is needed .

properties

IUPAC Name

4-benzylsulfanyl-N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2OS2/c1-15-9-10-17-18(13-22)21(26-19(17)12-15)23-20(24)8-5-11-25-14-16-6-3-2-4-7-16/h2-4,6-7,15H,5,8-12,14H2,1H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHTWDXSSXIRTBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=C(C1)SC(=C2C#N)NC(=O)CCCSCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(benzylthio)-N-(3-cyano-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)butanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.